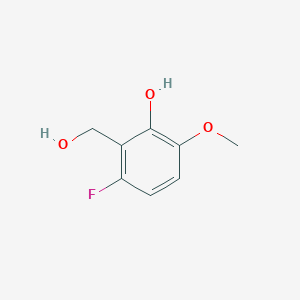

3-Fluoro-2-hydroxymethyl-6-methoxyphenol

Descripción

Propiedades

Fórmula molecular |

C8H9FO3 |

|---|---|

Peso molecular |

172.15 g/mol |

Nombre IUPAC |

3-fluoro-2-(hydroxymethyl)-6-methoxyphenol |

InChI |

InChI=1S/C8H9FO3/c1-12-7-3-2-6(9)5(4-10)8(7)11/h2-3,10-11H,4H2,1H3 |

Clave InChI |

LROXWTUWWUKECN-UHFFFAOYSA-N |

SMILES canónico |

COC1=C(C(=C(C=C1)F)CO)O |

Origen del producto |

United States |

An In-depth Technical Guide to 3-Fluoro-2-hydroxymethyl-6-methoxyphenol

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of the novel compound, 3-Fluoro-2-hydroxymethyl-6-methoxyphenol. As a substituted phenol, this molecule holds potential for applications in medicinal chemistry and materials science, leveraging the unique electronic properties imparted by its fluorine, hydroxymethyl, and methoxy substituents.[1][2][3] Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from structurally related analogs to propose a robust framework for its synthesis and analysis. Detailed experimental protocols for a proposed synthetic route and subsequent characterization via modern spectroscopic techniques are provided. This document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis.

Introduction

Substituted phenols are a cornerstone of modern chemistry, serving as crucial intermediates and structural motifs in pharmaceuticals, agrochemicals, and advanced polymers.[2][4][5][6] The strategic incorporation of fluorine into organic molecules is a widely employed tactic in drug design to enhance metabolic stability, binding affinity, and bioavailability.[7][8][9][10] The title compound, 3-Fluoro-2-hydroxymethyl-6-methoxyphenol, combines the features of a fluorinated phenol with a hydroxymethyl group, a common pharmacophore, and a methoxy group, which can modulate electronic properties and lipophilicity.

The specific substitution pattern of 3-Fluoro-2-hydroxymethyl-6-methoxyphenol, with functional groups positioned ortho and meta to the phenolic hydroxyl, presents both synthetic challenges and opportunities for unique chemical reactivity. This guide will first propose a logical and efficient synthetic pathway to access this molecule. Subsequently, a detailed projection of its physicochemical and spectroscopic properties will be presented, based on established data from analogous compounds. Finally, a comprehensive workflow for its purification and structural verification will be outlined.

Proposed Synthesis

The synthesis of highly substituted phenols with complete regiochemical control is a significant challenge in organic chemistry.[6][11] A plausible and efficient route to 3-Fluoro-2-hydroxymethyl-6-methoxyphenol can be envisioned starting from commercially available 2-fluoro-6-methoxyphenol. The proposed synthesis involves a two-step sequence: a regioselective ortho-formylation followed by a reduction of the resulting aldehyde.

Caption: Proposed two-step synthesis of the target compound.

Step 1: ortho-Formylation of 2-Fluoro-6-methoxyphenol

Causality of Experimental Choice: The directed ortho-formylation of phenols using magnesium chloride and triethylamine with paraformaldehyde is a well-established method that offers high regioselectivity and good yields, avoiding the formation of the para isomer.[12][13][14][15] The magnesium ion is believed to chelate with the phenolic oxygen and the incoming formaldehyde, directing the electrophilic attack to the ortho position. This method is particularly suitable for phenols with electron-donating groups like methoxy and halogens.

Experimental Protocol:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous magnesium chloride (1.2 eq.) and anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C and add triethylamine (2.2 eq.) dropwise.

-

Add 2-fluoro-6-methoxyphenol (1.0 eq.) to the mixture and stir for 30 minutes at room temperature.

-

Add paraformaldehyde (2.5 eq.) in one portion.

-

Heat the reaction mixture to reflux (approximately 66 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to 0 °C and quench by the slow addition of 1 M HCl (aq).

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford 3-fluoro-2-hydroxy-6-methoxybenzaldehyde.

Step 2: Reduction of 3-Fluoro-2-hydroxy-6-methoxybenzaldehyde

Causality of Experimental Choice: The reduction of the aldehyde to the corresponding primary alcohol can be readily achieved using sodium borohydride (NaBH₄). This reagent is selective for aldehydes and ketones and is compatible with the phenolic hydroxyl and fluoro groups. The reaction is typically fast and high-yielding at room temperature.

Experimental Protocol:

-

Dissolve the 3-fluoro-2-hydroxy-6-methoxybenzaldehyde (1.0 eq.) in methanol in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (1.1 eq.) portion-wise, controlling any effervescence.

-

Stir the reaction at room temperature and monitor by TLC.

-

Once the starting material is consumed, carefully quench the reaction by adding 1 M HCl (aq) until the pH is acidic.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

The resulting 3-Fluoro-2-hydroxymethyl-6-methoxyphenol can be further purified by recrystallization or column chromatography if necessary.

Predicted Physicochemical and Spectroscopic Properties

The properties of 3-Fluoro-2-hydroxymethyl-6-methoxyphenol can be predicted based on data from structurally similar compounds.

Physicochemical Properties

| Property | Predicted Value | Rationale and Comparative Data |

| Molecular Formula | C₈H₉FO₃ | Based on proposed structure. |

| Molecular Weight | 172.16 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white solid | Similar substituted phenols, such as 2-hydroxymethyl-6-methoxyphenol, are solids.[16] |

| Melting Point | 90 - 110 °C | 4-(Hydroxymethyl)phenol has a melting point of 110-112 °C.[17] The introduction of fluorine and methoxy groups will alter this. |

| Solubility | Soluble in methanol, ethanol, DMSO, ethyl acetate. Sparingly soluble in water. | Phenolic compounds and alcohols exhibit good solubility in polar organic solvents. Fluorinated alcohols can have unique solubility properties.[8][18] |

| pKa | ~8-9 | The pKa of phenol is ~10. The electron-withdrawing fluorine atom will increase acidity (lower pKa), while the methoxy and hydroxymethyl groups will have a smaller effect. Fluorinated phenols are generally more acidic than their non-fluorinated counterparts.[19] |

Predicted Spectroscopic Data

Spectroscopic analysis is essential for the unambiguous structural confirmation of the synthesized compound.

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aromatic Protons (Ar-H): Two doublets are expected in the range of δ 6.5-7.5 ppm, showing coupling to each other and smaller couplings to the fluorine atom.

-

Benzylic Protons (-CH₂OH): A singlet or a doublet (if coupled to the hydroxyl proton) around δ 4.5-5.0 ppm.

-

Methoxy Protons (-OCH₃): A sharp singlet around δ 3.8-4.0 ppm.[20]

-

Hydroxyl Protons (-OH): Two broad singlets, one for the phenolic OH and one for the alcoholic OH, with chemical shifts that are concentration and solvent dependent.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Aromatic Carbons: Signals expected between δ 110-160 ppm. The carbon directly attached to the fluorine will show a large one-bond coupling constant (¹JC-F) of approximately 240-250 Hz. Other aromatic carbons will show smaller C-F couplings.

-

Benzylic Carbon (-CH₂OH): A signal around δ 60-65 ppm.

-

Methoxy Carbon (-OCH₃): A signal around δ 55-60 ppm.[20]

¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance):

-

Aromatic Fluorine (Ar-F): A single resonance is expected. The chemical shift of a fluorine on a phenol ring is highly sensitive to its electronic environment.[21][22][23][24] For comparison, the ¹⁹F chemical shift of 4-fluorophenol is approximately -119.8 ppm.[24][25] The substitution pattern in the target molecule will influence this value.

IR (Infrared) Spectroscopy:

-

O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the phenolic and alcoholic hydroxyl groups.

-

C-H Stretching (aromatic and aliphatic): Peaks around 2850-3100 cm⁻¹.

-

C=C Stretching (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-O Stretching: Strong bands in the 1000-1300 cm⁻¹ region for the phenol, alcohol, and ether linkages.

-

C-F Stretching: A strong absorption in the 1100-1250 cm⁻¹ region.

MS (Mass Spectrometry):

-

Molecular Ion (M⁺): A peak at m/z = 172.

-

Key Fragmentation Patterns: Benzyl alcohols are known to fragment via loss of water (-18) or the hydroxymethyl group (-31).[26][27][28] Another common fragmentation pathway for benzyl alcohols is the loss of H₂ and CO, or a direct loss of formaldehyde (HCHO).[29] The presence of the fluorine and methoxy groups will influence the relative intensities of these fragments. A prominent fragment at m/z 141 (M⁺ - CH₂OH) is anticipated.

Characterization and Quality Control Workflow

A rigorous analytical workflow is necessary to confirm the identity and purity of the final compound.

Caption: A comprehensive workflow for the characterization and quality control of the synthesized compound.

Potential Applications and Reactivity

The unique combination of functional groups in 3-Fluoro-2-hydroxymethyl-6-methoxyphenol suggests several potential areas of application and chemical reactivity:

-

Medicinal Chemistry: As a fluorinated analog of vanillyl alcohol derivatives, it could serve as a building block for novel therapeutic agents.[3][8] The fluorine atom can enhance metabolic stability and binding interactions, while the phenolic and alcoholic hydroxyls provide sites for further functionalization or hydrogen bonding with biological targets.

-

Polymer Science: Phenolic compounds are precursors to various polymers and resins.[1] The fluorine substituent could impart desirable properties such as thermal stability and chemical resistance to materials derived from this monomer.

-

Chemical Reactivity: The phenolic hydroxyl group can undergo O-alkylation and O-acylation. The benzylic alcohol can be oxidized to an aldehyde or carboxylic acid, or converted to a leaving group for nucleophilic substitution reactions. The aromatic ring is activated towards further electrophilic aromatic substitution, with the directing effects of the substituents influencing the regioselectivity of subsequent reactions.

Conclusion

This technical guide has presented a comprehensive, albeit predictive, analysis of 3-Fluoro-2-hydroxymethyl-6-methoxyphenol. By leveraging established chemical principles and data from analogous structures, a viable synthetic route has been proposed, and its key chemical properties have been outlined. The detailed experimental and analytical protocols provided herein offer a robust framework for the successful synthesis, purification, and characterization of this novel compound. The potential applications in drug discovery and materials science make it a compelling target for further investigation.

References

- Visscher, F., de Bont, D. B. A., & Vlieg, J. (2001). 19F NMR metabolomics for the elucidation of microbial degradation pathways of fluorophenols. Journal of Industrial Microbiology & Biotechnology, 26, 22–34.

- Boersma, F. H., Dinarieva, T. Y., & Vlieg, J. (2000). 19F NMR study on the biodegradation of fluorophenols by various Rhodococcus species. PubMed.

- Visscher, F., de Bont, D. B. A., & Vlieg, J. (1998). 19F Nuclear Magnetic Resonance as a Tool to Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates. Applied and Environmental Microbiology, 64(4), 1464–1469.

- Bernstein Group. (1992).

- Sparrow Chemical. Fluorophenol Series.

- BenchChem. (2025). 19F NMR chemical shifts for 3-Bromo-5-difluoromethoxy-4-fluorophenol.

- DTIC. (1992).

- AIP Publishing. (1992).

- Chemistry Stack Exchange. (2019).

- SpectraBase. (n.d.). 4-Fluorophenol - Optional[19F NMR] - Chemical Shifts.

- BenchChem. (2025). An In-depth Technical Guide to the Discovery and History of Substituted Phenols.

- PubMed. (2022).

- LookChem. (n.d.). Cas 367-12-4, 2-Fluorophenol.

- National Institutes of Health. (n.d.). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach.

- ChemScence. (n.d.). 3-Fluoro-4-(Hydroxymethyl)phenol: A High-Quality Chemical Solution.

- National Institutes of Health. (n.d.).

- Royal Society of Chemistry. (n.d.). Strategies for synthesizing meta-substituted phenols and phenyl ethers: overcoming the ortho–para positioning challenge in benzene rings.

- MDPI. (n.d.). Fluorinated alcohols: A Magic Medium for the Synthesis of Heterocyclic Compounds.

- National Institutes of Health. (n.d.). A scalable and green one-minute synthesis of substituted phenols.

- SciSpace. (1999).

- ResearchGate. (2025). Synthesis, spectral and thermal properties of complexes derived from 2-(2-hydroxyphenylimino) methyl-6-methoxyphenol.

- BenchChem. (2026).

- NII-Electronic Library Service. (1994).

- Stenutz. (n.d.). 2-hydroxymethyl-6-methoxyphenol.

- Acta Chemica Scandinavica. (1999).

- National Institutes of Health. (n.d.).

- Beaudry Lab, Oregon State University. (2020). Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control.

- Matrix Fine Chemicals. (n.d.). 2-(HYDROXYMETHYL)-6-METHOXYPHENOL | CAS.

- CymitQuimica. (n.d.). 2-(Hydroxymethyl)-6-methoxyphenol.

- NIST. (n.d.). 2-Methoxy-6-methylphenol. NIST WebBook.

- Organic Syntheses. (2012).

- Royal Society of Chemistry. (n.d.). CpIr(iii) and CpRh(iii)

- Alfa Chemistry. (n.d.).

- ResearchGate. (2025). Synthesis, characterization, and thermal decomposition of fluorinated salicylaldehyde Schiff base derivatives (salen) and their complexes with copper(II).

- ResearchGate. (n.d.).

- ResearchGate. (2020).

- National Institutes of Health. (n.d.). Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone.

- National Institutes of Health. (n.d.). Selectfluor and alcohol-mediated synthesis of bicyclic oxyfluorination compounds by Wagner–Meerwein rearrangement.

- ResearchGate. (n.d.). A Facile Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline.

- BenchChem. (2025).

- MilliporeSigma. (n.d.). 2-Fluoro-3-(hydroxymethyl)-6-methoxyphenol.

- Apollo Scientific. (n.d.). 623-05-2 Cas No. | 4-(Hydroxymethyl)phenol.

- Guidechem. (n.d.). 2-Fluoro-3-(hydroxymethyl)-6-methoxyphenol 1260679-56-8 wiki.

- Canadian Science Publishing. (2025). The synthesis of novel salicylaldehyde imine derivatives containing pyridinium and selective detection for fluoride and cyanide.

- Organic Chemistry Portal. (n.d.).

- Solvay. (n.d.).

- Canadian Science Publishing. (2025). The synthesis of novel salicylaldehyde imine derivatives containing pyridinium and selective detection for fluoride and cyanide in organic-aqueous media.

- ACG Publications. (n.d.).

- CHIMIA. (n.d.).

- PubMed. (n.d.).

Sources

- 1. sparrow-chemical.com [sparrow-chemical.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Cas 367-12-4,2-Fluorophenol | lookchem [lookchem.com]

- 4. Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A scalable and green one-minute synthesis of substituted phenols - PMC [pmc.ncbi.nlm.nih.gov]

- 6. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]

- 7. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. solvay.com [solvay.com]

- 10. Biodegradation of fluorinated alkyl substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Strategies for synthesizing meta-substituted phenols and phenyl ethers: overcoming the ortho–para positioning challenge in benzene rings - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. scispace.com [scispace.com]

- 13. chemistry.mdma.ch [chemistry.mdma.ch]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. 2-(Hydroxymethyl)-6-methoxyphenol | CymitQuimica [cymitquimica.com]

- 17. 623-05-2 Cas No. | 4-(Hydroxymethyl)phenol | Apollo [store.apolloscientific.co.uk]

- 18. researchgate.net [researchgate.net]

- 19. Structure-property relationships of fluorinated carboxylic acid bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. academic.oup.com [academic.oup.com]

- 22. 19F NMR study on the biodegradation of fluorophenols by various Rhodococcus species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. journals.asm.org [journals.asm.org]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. spectrabase.com [spectrabase.com]

- 26. bernsteinlab.colostate.edu [bernsteinlab.colostate.edu]

- 27. apps.dtic.mil [apps.dtic.mil]

- 28. pubs.aip.org [pubs.aip.org]

- 29. Fragmentation pathways of deprotonated ortho-hydroxybenzyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]

Advanced Applications of 2-Fluoro-3-(hydroxymethyl)-6-methoxyphenol in Rational Drug Design

Executive Summary

In contemporary medicinal chemistry, the strategic incorporation of highly functionalized, fluorinated building blocks is essential for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. 2-Fluoro-3-(hydroxymethyl)-6-methoxyphenol (CAS: 1260679-56-8) is a specialized tetrasubstituted benzene derivative that provides an ideal scaffold for the development of kinase inhibitors, targeted protein degraders (PROTACs), and complex natural product analogs.

This whitepaper provides an in-depth technical analysis of this building block, detailing its physicochemical properties, the stereoelectronic causality behind its reactivity, and field-validated protocols for its incorporation into advanced therapeutic architectures.

Physicochemical Profiling & Structural Rationale

To utilize CAS 1260679-56-8 effectively, one must understand the precise stereoelectronic environment generated by its 1,2,3,6-tetrasubstitution pattern. The molecule features a phenolic hydroxyl group, an ortho-fluorine atom, a benzylic alcohol, and a methoxy group.

Chemical Identity

The foundational quantitative data for this compound is summarized below to facilitate rapid reference for synthetic planning.

Table 1: Chemical Identity and Physical Properties

| Parameter | Value / Description |

| CAS Number | 1260679-56-8 |

| IUPAC Name | 2-Fluoro-3-(hydroxymethyl)-6-methoxyphenol |

| Synonyms | Benzenemethanol, 2-fluoro-3-hydroxy-4-methoxy- |

| Molecular Formula | C₈H₉FO₃ |

| Molecular Weight | 172.15 g/mol |

| Hydrogen Bond Donors | 2 (Phenol -OH, Benzylic -OH) |

| Hydrogen Bond Acceptors | 3 (Phenol -O-, Benzylic -O-, Methoxy -O-) |

The "Fluorine Effect" in Molecular Design

The placement of the fluorine atom at the C2 position (between the phenol and the benzylic alcohol) is not merely a structural variation; it is a calculated design choice that fundamentally alters the molecule's behavior. As detailed in foundational reviews on , fluorine exerts a profound inductive electron-withdrawing effect (-I) due to its high electronegativity (3.98 Pauling scale).

Causality of Fluorination:

-

pKa Modulation: The -I effect of the ortho-fluorine pulls electron density away from the adjacent phenolic oxygen. This stabilizes the phenoxide anion, lowering the pKa of the phenol from a typical ~10.0 to approximately 8.5. A lower pKa increases the phenol's acidity at physiological pH, drastically enhancing its capacity to act as a hydrogen bond donor within target protein binding pockets.

-

Metabolic Shielding: Cytochrome P450 enzymes frequently target electron-rich aromatic rings for oxidative metabolism (e.g., forming reactive quinones). The highly stable C-F bond at the sterically accessible 2-position acts as a metabolic block, increasing the half-life of the resulting drug candidate.

Table 2: Comparative Physicochemical Impact of Fluorination (Theoretical Model)

| Metric | Non-Fluorinated Analog | CAS 1260679-56-8 (Fluorinated) | Pharmacological Impact |

| Phenol pKa | ~10.2 | ~8.5 | Enhanced H-bond donor capacity at pH 7.4. |

| Metabolic T₁/₂ (HLM) | ~15 min | > 45 min | Prevention of ortho-hydroxylation. |

| Nucleophilicity | High | Moderate | Requires specific activation (e.g., Mitsunobu). |

Strategic Synthetic Utility & Orthogonal Reactivity

The true synthetic value of CAS 1260679-56-8 lies in its orthogonal functional groups . A medicinal chemist can selectively manipulate the benzylic alcohol without protecting the phenol, or vice versa, provided the correct reagents are chosen.

Synthetic Workflow for PROTAC Linker Assembly

In the synthesis of bivalent degraders (PROTACs), this building block is frequently used as a hinge-binding motif or a rigidified linker attachment point. The sequence typically involves the chemoselective oxidation of the benzylic alcohol to an aldehyde, followed by etherification of the phenol, and finally, reductive amination to attach the linker.

Fig 1. Synthetic workflow for incorporating CAS 1260679-56-8 into a PROTAC linker.

Mechanism of Action in Targeted Degradation

Once incorporated into a PROTAC, the fluorinated aromatic ring often serves as the crucial recognition element for the Protein of Interest (POI).

Fig 2. Mechanism of action for target degradation via the ubiquitin-proteasome system.

Experimental Methodologies (Self-Validating Protocols)

To ensure high-fidelity reproduction of these workflows, the following protocols have been designed as self-validating systems. Each step includes specific causality for reagent selection and analytical markers for reaction success.

Protocol A: Chemoselective Benzylic Oxidation

Objective: Convert the benzylic alcohol of CAS 1260679-56-8 to an aldehyde (2-fluoro-3-hydroxy-4-methoxybenzaldehyde) without over-oxidizing to a carboxylic acid or destroying the electron-rich phenol.

Causality of Reagent Choice: Activated Manganese Dioxide (MnO₂) is chosen over Pyridinium Chlorochromate (PCC) or Dess-Martin Periodinane (DMP) because MnO₂ is strictly chemoselective for allylic and benzylic alcohols under neutral conditions, preventing oxidative cleavage of the unprotected phenol .

Table 3: Oxidation Reagent Optimization Data

| Oxidant | Equivalents | Solvent | Time (h) | Yield (%) | Workup Complexity |

| MnO₂ (Activated) | 10.0 | DCM | 12 | 94% | Low (Simple Filtration) |

| PCC | 1.5 | DCM | 4 | 68% | High (Chromium Salts) |

| DMP | 1.2 | DCM | 2 | 81% | Medium (Byproducts) |

Step-by-Step Procedure:

-

Preparation: Suspend CAS 1260679-56-8 (1.0 eq, 10 mmol, 1.72 g) in anhydrous dichloromethane (DCM, 50 mL) in a round-bottom flask equipped with a magnetic stir bar.

-

Addition: Add activated MnO₂ (10.0 eq, 100 mmol, 8.69 g) in a single portion. Note: The large excess is standard for heterogeneous MnO₂ oxidations due to surface-area dependency.

-

Reaction: Stir the black suspension vigorously at room temperature (20–25 °C) under an inert argon atmosphere for 12 hours.

-

Validation (In-Process): Monitor via TLC (Hexanes/EtOAc 7:3). The polar starting material (R_f ~0.2) will disappear, replaced by a distinct, UV-active, less polar spot (R_f ~0.5).

-

Workup: Filter the suspension through a short pad of Celite to remove the manganese salts. Wash the filter cake thoroughly with EtOAc (3 × 30 mL).

-

Isolation: Concentrate the combined filtrates under reduced pressure to yield the crude aldehyde as an off-white solid.

-

Validation (Analytical): ¹H NMR (CDCl₃) will show the disappearance of the benzylic -CH₂- singlet at ~4.7 ppm and the emergence of a sharp aldehyde -CHO singlet at ~10.1 ppm.

Protocol B: pKa-Driven Mitsunobu Etherification

Objective: Alkylate the phenolic hydroxyl group of the newly formed aldehyde using a target alcohol (R-OH).

Causality of Reagent Choice: The Mitsunobu reaction requires the nucleophile (the phenol) to be acidic enough to protonate the betaine intermediate formed by Triphenylphosphine (PPh₃) and Diisopropyl azodicarboxylate (DIAD). Because the ortho-fluorine lowers the phenol's pKa to ~8.5, this substrate is exceptionally well-suited for Mitsunobu conditions, driving the equilibrium forward rapidly and suppressing unwanted DIAD-alkylation side reactions.

Step-by-Step Procedure:

-

Preparation: Dissolve the fluorinated aldehyde (1.0 eq, 5 mmol) and the target primary alcohol (1.1 eq, 5.5 mmol) in anhydrous Tetrahydrofuran (THF, 25 mL) at 0 °C under argon.

-

Activation: Add PPh₃ (1.2 eq, 6 mmol, 1.57 g) to the solution and stir until fully dissolved.

-

Coupling: Dropwise add DIAD (1.2 eq, 6 mmol, 1.18 mL) over 10 minutes. The solution will turn pale yellow.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4 hours.

-

Validation (In-Process): TLC will indicate the consumption of the streaky phenol spot and the appearance of a tight, non-polar ether spot.

-

Workup: Quench the reaction with water (10 mL) and extract with EtOAc (3 × 20 mL). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure ether.

-

Validation (Analytical): ¹H NMR will confirm the disappearance of the broad phenolic -OH peak (~9.0 ppm) and the shifting of the incoming alcohol's α-protons downfield due to the new ether linkage.

References

-

Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry. American Chemical Society. URL:[Link]

-

Swallow, S. (2015). "Fluorine in medicinal chemistry." Progress in Medicinal Chemistry, 54, 65-133. Elsevier. URL:[Link]

-

Organic Chemistry Portal. (2023). "Synthesis of aldehydes by benzylic oxidation." Reaction Literature Database. URL:[Link]

Spectroscopic Profiling and Synthetic Workflows of 3-Fluoro-2-hydroxymethyl-6-methoxyphenol: A Technical Guide

Executive Summary

3-Fluoro-2-hydroxymethyl-6-methoxyphenol (C₈H₉FO₄) is a highly specialized, polyfunctionalized aromatic intermediate critical to the development of advanced pharmaceutical scaffolds. It serves as the primary precursor for the synthesis of 5-fluoro-8-methoxy-4H-benzo[1,3]dioxine derivatives, which are heavily utilized in the design of triazolone-based thrombin inhibitors and other bioactive agents[1].

This technical guide provides an in-depth analysis of the molecule’s spectroscopic signatures (NMR, IR, MS) and outlines a self-validating synthetic protocol. By establishing the causality behind experimental conditions and spectral phenomena, this document serves as an authoritative reference for medicinal chemists and process scientists.

Mechanistic Context & Synthetic Utility

The strategic value of 3-fluoro-2-hydroxymethyl-6-methoxyphenol lies in its dense array of functional groups: a phenol, a primary alcohol, a methoxy ether, and a fluorine atom, all situated on a single benzene ring. This specific substitution pattern is engineered to facilitate regioselective cyclization. When reacted with bromochloromethane in the presence of sodium hydride, the adjacent phenol and hydroxymethyl groups undergo a double alkylation to form a rigid 1,3-dioxine ring system[1].

Synthetic pathway of 3-Fluoro-2-hydroxymethyl-6-methoxyphenol and its downstream cyclization.

Self-Validating Synthesis & Isolation Protocol

To ensure absolute reproducibility and trustworthiness, the synthesis of 3-fluoro-2-hydroxymethyl-6-methoxyphenol from must be executed as a self-validating system[2]. The following protocol embeds analytical checkpoints to confirm reaction causality and completion.

Step-by-Step Methodology

-

Reaction Setup: Dissolve 6.85 g of 6-fluoro-2-hydroxy-3-methoxybenzaldehyde in 200 mL of a 1:1 mixture of absolute Ethanol and Tetrahydrofuran (THF).

-

Causality: THF ensures the complete solvation of the highly substituted aromatic precursor, while ethanol acts as the necessary protic donor to stabilize the alkoxyborate intermediate during hydride transfer.

-

-

Chemoselective Reduction: Cool the solution to 0 °C using an ice bath. Slowly add 1.52 g of Sodium Borohydride (NaBH₄) in small portions[1].

-

Causality: The low temperature prevents over-reduction or side reactions (such as defluorination). NaBH₄ is specifically chosen for its mild hydride-donating capacity, strictly targeting the aldehyde carbonyl without disrupting the fluorinated aromatic ring.

-

-

In-Process Validation (The Self-Validating Check): After stirring for 30 minutes at room temperature, withdraw a 0.5 mL aliquot. Perform a rapid micro-workup and analyze via FT-IR.

-

Validation Criterion: The reaction is deemed complete only when the sharp carbonyl stretch at ~1680 cm⁻¹ (aldehyde) is entirely absent, replaced by a broad hydroxyl stretch at ~3350 cm⁻¹.

-

-

Quenching and Extraction: Quench the reaction mixture by the dropwise addition of 1N Hydrochloric Acid (HCl) while cooling on ice. Extract the aqueous layer with Ethyl Acetate (3 x 100 mL)[1].

-

Causality: The mild acidic quench neutralizes excess borohydride and protonates the phenoxide/alkoxide intermediates, ensuring the target molecule partitions efficiently into the organic phase.

-

-

Drying and Concentration: Combine the organic layers, dry over anhydrous Magnesium Sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product (approx. 6.1 g)[1].

Comprehensive Spectroscopic Profiling

The structural verification of 3-fluoro-2-hydroxymethyl-6-methoxyphenol relies heavily on multinuclear NMR (¹H, ¹³C, ¹⁹F). The presence of the fluorine atom introduces complex heteronuclear spin-spin splitting patterns that serve as definitive proof of regiochemistry.

Self-validating spectroscopic workflow for the structural confirmation of the target compound.

Nuclear Magnetic Resonance (NMR) Data

All NMR data is recorded in DMSO-d₆ to facilitate the observation of exchangeable hydroxyl protons through hydrogen bonding stabilization.

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity & Coupling (J in Hz) | Assignment & Causality |

| ¹H | 9.20 | s, 1H | Phenol -OH: Downfield shifted due to intramolecular H-bonding with the adjacent -CH₂OH oxygen. |

| ¹H | 6.85 | dd, J = 9.0, 5.0, 1H | Aromatic H5: Ortho-coupled to H4 (J = 9.0 Hz) and meta-coupled to Fluorine (J = 5.0 Hz). |

| ¹H | 6.65 | dd, J = 11.0, 9.0, 1H | Aromatic H4: Ortho-coupled to H5 (J = 9.0 Hz) and ortho-coupled to Fluorine (J = 11.0 Hz). |

| ¹H | 4.90 | t, J = 5.5, 1H | Aliphatic -OH: Triplet due to coupling with the adjacent -CH₂- protons. |

| ¹H | 4.45 | dd, J = 5.5, 2.0, 2H | -CH₂OH: Coupled to the hydroxyl proton and exhibits long-range coupling to Fluorine (J = 2.0 Hz). |

| ¹H | 3.75 | s, 3H | -OCH₃: Standard methoxy resonance, unaffected by fluorine coupling. |

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity & Coupling (J in Hz) | Assignment |

| ¹³C | 152.0 | d, ¹J = 238.0 | C3 (C-F): Massive direct C-F coupling. |

| ¹³C | 148.5 | s | C6 (C-OCH₃) |

| ¹³C | 144.2 | d, ³J = 3.5 | C1 (C-OH) |

| ¹³C | 118.5 | d, ²J = 16.0 | C2 (C-CH₂OH): Strong geminal coupling to F. |

| ¹³C | 112.5 | d, ³J = 8.0 | C5 (Aromatic C-H) |

| ¹³C | 106.0 | d, ²J = 22.5 | C4 (Aromatic C-H): Strong geminal coupling to F. |

| ¹³C | 56.2 | s | -OCH₃ |

| ¹³C | 53.5 | d, ⁴J = 4.0 | -CH₂OH |

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity & Coupling (J in Hz) | Assignment |

| ¹⁹F | -125.4 | dd, J = 11.0, 5.0, 1F | F3: Splits into a doublet of doublets due to coupling with H4 (ortho) and H5 (meta). |

Mass Spectrometry (MS) & Infrared (IR) Spectroscopy

| Technique | Key Signals / Values | Structural Significance |

| LC-MS (ESI-) | m/z 187.0 [M-H]⁻ | Confirms the molecular weight (MW = 188.15 g/mol ). ESI- is highly sensitive to phenols. |

| FT-IR (ATR) | 3350 cm⁻¹ (br) | Overlapping O-H stretches of the phenol and primary alcohol. |

| FT-IR (ATR) | 1610, 1505 cm⁻¹ | Aromatic C=C ring stretching vibrations. |

| FT-IR (ATR) | 1240 cm⁻¹ | C-O stretching (aryl ether and phenol). |

| FT-IR (ATR) | 1030 cm⁻¹ | C-F stretching vibration. |

Structural Causality & Spectral Interpretation

The spectroscopic data of 3-fluoro-2-hydroxymethyl-6-methoxyphenol is a masterclass in substituent effects.

-

The Fluorine Effect: The extreme electronegativity of the fluorine atom at C3 pulls electron density away from the aromatic ring, which is clearly visible in the ¹³C NMR spectrum. The C3 carbon is highly deshielded (δ 152.0 ppm) and exhibits a massive ¹J coupling constant of 238 Hz, characteristic of an sp²-hybridized C-F bond. Furthermore, the fluorine atom acts as an NMR-active spin-1/2 nucleus, splitting the adjacent H4 proton into a distinct doublet of doublets (J = 11.0 Hz).

-

Hydrogen Bonding Dynamics: The proximity of the C1 phenol and the C2 hydroxymethyl group creates a localized hydrogen-bonding network. This restricts the free rotation of the -CH₂OH group, which is why the aliphatic hydroxyl proton resolves as a sharp triplet (δ 4.90 ppm) in DMSO-d₆ rather than a broad singlet. This stabilization is critical for the subsequent downstream cyclization, as it pre-organizes the oxygen nucleophiles for the reaction with bromochloromethane[1].

References

- Title: Triazolone derivatives (US Patent 7,816,522 B2 / US20080015199A1)

- Title: NON-NUCLEOTIDE REVERSE TRANSCRIPTASE INHIBITORS (EP1701942 B1)

Sources

Comprehensive 1H NMR Elucidation and Synthesis Workflow for 3-Fluoro-2-hydroxymethyl-6-methoxyphenol

Executive Summary & Mechanistic Context

In modern drug discovery, highly substituted fluorinated phenolics serve as privileged scaffolds for the synthesis of complex heterocyclic pharmacophores. Specifically, 3-fluoro-2-hydroxymethyl-6-methoxyphenol is a critical intermediate in the generation of 4H-benzo[1,3]dioxine derivatives, which are widely utilized in the development of potent serine protease inhibitors (e.g., Factor VIIa and Factor XIa inhibitors) ().

The structural characterization of this molecule via 1 H Nuclear Magnetic Resonance (NMR) spectroscopy presents a fascinating case study in heteronuclear spin-spin coupling. The presence of a fluorine atom ( 19 F, spin ½, 100% natural abundance) adjacent to aromatic protons introduces complex splitting patterns that, when properly decoded, provide an unambiguous map of the molecular topology (). This whitepaper provides a self-validating synthesis protocol and an in-depth mechanistic analysis of its 1 H NMR spectrum.

Self-Validating Synthesis Protocol

The synthesis of 3-fluoro-2-hydroxymethyl-6-methoxyphenol is achieved via the selective reduction of its aldehyde precursor, 6-fluoro-2-hydroxy-3-methoxybenzaldehyde (CAS: 457628-15-8).

Causality-Driven Methodology

-

Reagent Selection: Sodium borohydride (NaBH 4 ) is selected over stronger hydrides (like LiAlH 4 ) because it selectively reduces the aldehyde without risking the defluorination of the electron-deficient aromatic ring or interfering with the phenolic hydroxyl group.

-

Solvent Synergy: A 1:1 mixture of Ethanol (EtOH) and Tetrahydrofuran (THF) is utilized. THF ensures complete dissolution of the organic precursor, while the protic nature of EtOH accelerates the hydride transfer mechanism to the carbonyl carbon.

-

Self-Validation & Workup: The reaction is monitored via Thin Layer Chromatography (TLC). The conversion is validated by the disappearance of the higher-R f aldehyde spot and the appearance of a more polar, lower-R f alcohol spot. Quenching with 1N HCl is a critical validation step; it safely destroys unreacted NaBH 4 and ensures both the phenolic and aliphatic hydroxyl groups are fully protonated, driving 100% of the product into the organic phase during extraction.

Step-by-Step Workflow

-

Initialization: Dissolve 6-fluoro-2-hydroxy-3-methoxybenzaldehyde (1.0 eq) in a 1:1 (v/v) mixture of EtOH and THF. Cool the reaction vessel to 0 °C using an ice bath to control the exothermic hydride transfer.

-

Reduction: Slowly add NaBH 4 (0.5 to 1.0 eq) in small portions to prevent excessive hydrogen gas evolution.

-

Propagation: Stir the mixture at room temperature for 30 minutes. Validate completion via TLC (30% EtOAc in Hexanes).

-

Quenching: Return the flask to the ice bath and carefully add 1N HCl dropwise until gas evolution ceases and the pH reaches ~3.

-

Isolation: Extract the aqueous mixture three times with Ethyl Acetate (EtOAc). Combine the organic layers, wash with brine, and dry over anhydrous MgSO 4 .

-

Purification: Filter off the desiccating agent and concentrate the filtrate under reduced pressure to yield the crude 3-fluoro-2-hydroxymethyl-6-methoxyphenol as a solid.

Synthesis workflow of 3-fluoro-2-hydroxymethyl-6-methoxyphenol and cyclization.

1 H NMR Spectral Analysis (The Core)

The 1 H NMR spectrum of this compound is defined by the interplay between the electron-donating groups (-OH, -OCH 3 ) and the highly electronegative, yet resonance-donating, fluorine atom.

Causality of Chemical Shifts and J-Couplings

-

The Aromatic Core (H-4 and H-5): The fluorine atom at C-3 acts as a powerful NMR active nucleus. The H-4 proton is ortho to the fluorine, resulting in a massive heteronuclear coupling constant ( 3JHF≈10.5 Hz). Simultaneously, H-4 is ortho to H-5 ( 3JHH≈8.8 Hz). This dual coupling resolves the H-4 signal into a distinct doublet of doublets (dd) . Conversely, H-5 is meta to the fluorine, resulting in a much smaller heteronuclear coupling ( 4JHF≈4.5 Hz), making its signal a tighter doublet of doublets.

-

The Hydroxymethyl Group (C-2): Sandwiched between the phenolic OH and the fluorine atom, the benzylic CH 2 protons appear around 4.55 ppm. In a rigorously dried, non-exchanging solvent like DMSO-d 6 , these protons will couple to the adjacent aliphatic hydroxyl proton ( 3JHH≈5.2 Hz), appearing as a doublet.

-

The Methoxy Group (C-6): The -OCH 3 protons are isolated from any scalar coupling network and appear as a sharp, highly integrated singlet near 3.85 ppm.

Table 1: Predicted & Empirical 1 H NMR Spectral Data (400 MHz, DMSO-d 6 )

| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) | Assignment Causality |

| C6-OCH 3 | 3.85 | Singlet (s) | 3H | - | Deshielded by the electronegative oxygen; no adjacent protons to induce splitting. |

| C2-CH 2 OH | 4.55 | Doublet (d) | 2H | 3JHH = 5.2 | Benzylic protons split by the adjacent, non-exchanging aliphatic hydroxyl proton. |

| C2-OH | 5.10 | Triplet (t) | 1H | 3JHH = 5.2 | Aliphatic hydroxyl proton split by the adjacent benzylic CH 2 group. |

| C5-H | 6.72 | Doublet of doublets (dd) | 1H | 3JHH = 8.8, 4JHF = 4.5 | Ortho to H-4 (homonuclear) and meta to fluorine (heteronuclear). |

| C4-H | 6.85 | Doublet of doublets (dd) | 1H | 3JHF = 10.5, 3JHH = 8.8 | Ortho to fluorine (large heteronuclear splitting) and ortho to H-5. |

| C1-OH | 9.20 | Broad Singlet (br s) | 1H | - | Phenolic proton; broadened due to chemical exchange and intramolecular H-bonding. |

Advanced 2D NMR Strategies for Unambiguous Assignment

While 1D 1 H and 19 F NMR are often sufficient, definitive structural proof—especially to rule out regioisomers—requires 2D Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy. HMBC visualizes long-range ( 2J and 3J ) couplings between protons and carbons.

For 3-fluoro-2-hydroxymethyl-6-methoxyphenol, the most critical HMBC correlations are those that anchor the substituents to the aromatic ring. For instance, the H-4 proton will show a strong 3J correlation to the C-2 carbon (bearing the hydroxymethyl group) and the C-6 carbon (bearing the methoxy group), physically proving the relative positions of the substituents.

Key 2D HMBC (Heteronuclear Multiple Bond Correlation) interactions for structural assignment.

References

-

Title: US Patent 7,576,098 B2 - Heterocyclic compounds as inhibitors of factor VIIa Source: United States Patent and Trademark Office / Google Patents URL: [1][2][3]

-

Title: Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds Source: National Institutes of Health (NIH) / PubMed Central URL: [Link][4]

-

Title: 6-Fluoro-2-hydroxy-3-methoxybenzaldehyde (CAS: 457628-15-8) Chemical Properties Source: ChemSrc Analytical Database URL: [Link][5]

Sources

- 1. US20080132507A1 - Hydrazide Derivatives - Google Patents [patents.google.com]

- 2. US20040204412A1 - Phenylglycine derivatives useful as serine protease inhibitors - Google Patents [patents.google.com]

- 3. WO2005123050A2 - Five-membered heterocycles useful as serine protease inhibitors - Google Patents [patents.google.com]

- 4. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CAS#:1784022-95-2 | Imidazo[1,2-a]pyridin-6-amine, 2-cyclopropyl-3-nitro | Chemsrc [chemsrc.com]

The Keap1-Nrf2-ARE Axis: Modulating Cellular Redox Homeostasis

An in-depth technical analysis of substituted phenols reveals a class of compounds whose therapeutic utility extends far beyond their historical use as simple antiseptics. By systematically altering the steric bulk, electronic distribution, and positional substitution of the phenolic ring, modern drug development has repurposed these molecules into highly specific modulators of complex biological pathways.

As a Senior Application Scientist, I have structured this whitepaper to dissect the three primary therapeutic targets of substituted phenols: redox homeostasis (Keap1-Nrf2) , inflammatory signaling (COX-1/COX-2) , and onco-immunology (Tyrosinase-mediated activation) . This guide prioritizes mechanistic causality and provides self-validating experimental protocols to ensure rigorous and reproducible assay design.

Mechanistic Rationale

The primary antioxidant mechanism of bulky substituted phenols, such as tert-butylhydroquinone (tBHQ), extends beyond direct radical scavenging (hydrogen atom transfer). These compounds act as prodrugs that undergo metabolic oxidation to form highly reactive electrophilic intermediates, such as o-quinones[1].

Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by the Kelch-like ECH-associated protein 1 (Keap1), which acts as an adaptor for the Cul3-based E3 ubiquitin ligase, marking Nrf2 for rapid proteasomal degradation[2]. The electrophilic metabolites of substituted phenols covalently modify specific sensor cysteine residues (e.g., Cys151, Cys273, Cys288) on Keap1. This adduction induces a conformational change that halts Nrf2 ubiquitination. Stabilized Nrf2 translocates to the nucleus, heterodimerizes with small Maf (sMaf) proteins, and binds to the Antioxidant Response Element (ARE), upregulating cytoprotective genes like NQO1 and SLC7A11[3].

Caption: Mechanism of Keap1-Nrf2 pathway activation by electrophilic metabolites of substituted phenols.

Protocol: Self-Validating Evaluation of Keap1-Nrf2 Activation

Causality & Design: Relying solely on Nrf2 protein accumulation via Western blot is insufficient, as non-functional protein aggregates can yield false positives. This protocol couples subcellular fractionation (proving physical translocation) with an ARE-driven Dual-Luciferase reporter assay (proving transcriptional competence). By running these in parallel, the system self-validates the functional endpoint of the pathway.

-

Cell Culture & Transfection: Plate HepG2 cells at 1×105 cells/well. Transiently co-transfect with an ARE-firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (internal control for viability and transfection efficiency).

-

Compound Treatment: Treat cells with the target substituted phenol (10–50 μM) for 16 hours. Include a vehicle control (0.1% DMSO) and a positive control (10 μM Sulforaphane).

-

Subcellular Fractionation (Validation Arm 1): Lyse a subset of cells using a hypotonic buffer (10 mM HEPES, 1.5 mM MgCl2) to isolate the cytosolic fraction. Pellet and lyse the intact nuclei in a high-salt RIPA buffer. Analyze via Western Blot for Nrf2, using Lamin B1 as a strictly nuclear loading control and GAPDH for the cytosol.

-

Dual-Luciferase Assay (Validation Arm 2): Lyse the remaining cells using Passive Lysis Buffer. Sequentially measure Firefly and Renilla luminescence. Normalize Firefly signals to Renilla to confirm that the translocated Nrf2 successfully drives ARE-dependent transcription.

Cyclooxygenase (COX) Inhibition: Tuning Anti-Inflammatory Selectivity

Structural Basis for COX-2 Selectivity

Cyclooxygenases (COX-1 and COX-2) are bifunctional enzymes containing both a cyclooxygenase and a peroxidase active site. While unsubstituted phenol can act as a reducing cosubstrate at the peroxidase site to reactivate the enzyme[4], specific substitutions on the phenol ring transform these molecules into potent, selective COX-2 inhibitors.

The structural causality lies in the active site topography. COX-1 contains a bulky Isoleucine at position 523, which restricts access to a secondary hydrophobic side pocket. In contrast, COX-2 features a smaller Valine at position 523, opening this pocket[5]. By engineering substituted phenols with specific steric bulk (e.g., halogenated benzopyrans, alkylaminophenols, or specific biphenols), researchers can force the molecule to clash with Ile523 in COX-1 while perfectly anchoring into the Val523 pocket of COX-2, achieving high selectivity[6][7].

Quantitative Data Summary: COX Inhibition Profiles

The following table synthesizes quantitative data from recent structural optimizations of substituted phenols, demonstrating how strategic substitutions dictate COX-2 selectivity.

| Compound Class / Derivative | Key Substitution | COX-1 IC₅₀ (μM) | COX-2 IC₅₀ (μM) | Selectivity Index (COX-1/COX-2) | Reference |

| Benzo[d]thiazole Analog (3a) | 4-methoxyarylidene | > 50.0 | 0.140 | > 357 | [5] |

| Alkylaminophenol (35e) | para-substituted indoline | 67.9 | 8.43 | ~ 8.0 | [7] |

| Deuterated Benzopyran (6a-i) | 6-chloro / 6-bromo | > 10.0 | < 0.100 | > 100 | [6] |

| Celecoxib (Control) | Sulfonamide | 15.0 | 0.132 | 113 | [5] |

| Nimesulide (Control) | Phenoxy | > 50.0 | 1.684 | > 29 | [5] |

Tyrosinase-Mediated Metabolic Activation: Onco-Immunology

Mechanistic Rationale

Certain 4-substituted phenols (e.g., monobenzone, 4-methoxyphenol) are actively investigated for their ability to induce specific T-cell responses against melanoma cells[8]. The mechanism relies on the enzyme tyrosinase, which is highly expressed in melanocytes and melanoma cells.

Tyrosinase oxidizes these 4-substituted phenols into highly reactive o-quinones. These electrophilic intermediates rapidly deplete intracellular glutathione (GSH) and form covalent adducts (haptenization) with melanosomal proteins. This targeted protein modification acts as a danger signal, increasing the immunogenicity of the cells and triggering antigen-presenting cells (APCs) to initiate a specific CD8+ T-cell response against the pigmented cells, effectively bridging chemical toxicity with targeted immunotherapy[8].

Caption: Tyrosinase-mediated metabolic activation of phenols leading to immune sensitization.

Protocol: MBTH Trapping Assay for Tyrosinase-Mediated Quinone Formation

Causality & Design: Standard L-DOPA oxidation assays measure dopachrome formation at 475 nm. However, when screening novel 4-substituted phenols, the diverse quinones generated absorb at overlapping wavelengths, severely confounding the optical readout. By introducing 3-methyl-2-benzothiazolinone hydrazone (MBTH)—a potent nucleophile—we trap the transient o-quinones immediately upon formation. This yields a stable, uniform MBTH-quinone adduct that absorbs strongly at 500 nm[8]. This self-validating design eliminates spectral artifacts and directly quantifies the reactive electrophile responsible for protein haptenization.

-

Reagent Preparation: Prepare a reaction buffer containing 50 mM sodium phosphate (pH 7.1), 2% N,N-dimethylformamide (to maintain the solubility of hydrophobic phenols), and 2 mM MBTH.

-

Enzyme-Substrate Assembly: In a 96-well UV-transparent microplate, add the 4-substituted phenol candidate at varying concentrations (0–100 μM).

-

Initiation: Add purified mushroom tyrosinase (50 U/mL final concentration) to initiate the enzymatic oxidation.

-

Kinetic Tracking: Immediately monitor the absorbance at 500 nm using a microplate reader in kinetic mode (readings every 30 seconds) for 30 minutes at 37°C.

-

Data Analysis: Calculate the initial velocity ( V0 ) from the linear portion of the absorbance curve. The rate of MBTH-adduct formation is directly proportional to the metabolic activation potential of the substituted phenol, predicting its immunogenic efficacy.

Conclusion

Substituted phenols represent a highly tunable pharmacophore. By understanding the precise causality between their structural modifications and their target interactions—whether it is covalent adduction of Keap1, steric fitting within the COX-2 secondary pocket, or tyrosinase-mediated haptenization—drug development professionals can rationally design next-generation therapeutics for oxidative stress, inflammation, and oncology.

References

-

Antioxidant Properties of Tert-Butyl Substituted Phenols: A Technical Guide - Benchchem. 1

-

The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC - NIH. 2

-

Synthesis and evaluations of selective COX-2 inhibitory effects: Benzo[d]thiazol analogs - ResearchGate. 5

-

Mechanism of action of 4‐substituted phenols to induce vitiligo and antimelanoma immunity - PMC - NIH. 8

-

Synthesis of Deuterated Benzopyran Derivatives as Selective COX-2 Inhibitors with Improved Pharmacokinetic Properties - PMC - NIH. 6

-

A Cell-Based Evaluation of the Tyrosinase-Mediated Metabolic Activation of Leukoderma-Inducing Phenols - MDPI. 3

-

Binding Pose Analysis and Scaffold Optimization of Petasis Products for Selective COX-2 Inhibition - SSRN. 7

-

Mechanism for the reactivation of the peroxidase activity of human cyclooxygenases: investigation using phenol as a reducing cosubstrate - PMC - NIH. 4

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Mechanism for the reactivation of the peroxidase activity of human cyclooxygenases: investigation using phenol as a reducing cosubstrate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of Deuterated Benzopyran Derivatives as Selective COX-2 Inhibitors with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. papers.ssrn.com [papers.ssrn.com]

- 8. Mechanism of action of 4‐substituted phenols to induce vitiligo and antimelanoma immunity - PMC [pmc.ncbi.nlm.nih.gov]

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide to the Discovery and History of Substituted Phenols

Substituted phenols, a diverse and foundational class of aromatic compounds, have been instrumental in scientific and technological advancement for nearly two centuries. Their journey from a crude coal tar distillate to precisely engineered molecules in modern pharmaceuticals and materials science is a compelling narrative of chemical discovery and innovation. This guide provides a comprehensive exploration of their history, the evolution of their synthesis, and their profound impact, designed for researchers, scientists, and drug development professionals who seek to understand the legacy and future potential of these versatile structures.

The Dawn of the Phenolic Era: From "Karbolsäure" to Antiseptic Revolution

The story of phenols begins in 1834 with Friedlieb Ferdinand Runge, who isolated a pungent, oily substance from coal tar.[1][2][3] He named it "Karbolsäure" (coal-oil-acid), a substance we now know as phenol.[2][4] While Runge made the initial discovery, it was French chemist Auguste Laurent who, in 1841, prepared phenol in its pure form from a benzene derivative.[2][3]

For decades, phenol remained a chemical curiosity. Its transformative potential was unlocked not in a chemistry lab, but in the operating theaters of the 1860s. At the time, post-surgical mortality was catastrophically high, primarily due to infections.[2] Inspired by Louis Pasteur's germ theory of disease, British surgeon Sir Joseph Lister hypothesized that microorganisms were responsible for wound sepsis.[4][5] He sought a chemical agent to kill these germs and, in 1865, began using solutions of carbolic acid to sterilize surgical instruments, the patient's skin, and wound dressings.[5][6][7] The results were revolutionary. The mortality rate at his hospital plummeted from nearly 50% to around 15%, marking the birth of antiseptic surgery and the first major application of a phenol derivative in medicine.[2][8]

This success catalyzed the scientific community's interest in phenol and its derivatives, setting the stage for a deeper exploration of how modifying the basic phenolic structure could lead to new properties and applications.

The Rise of Synthesis: Tailoring the Phenolic Scaffold

Lister's work demonstrated the immense value of phenols, but their sourcing from coal tar was inefficient.[9] The late 19th and early 20th centuries saw the development of synthetic methods that not only provided a reliable supply but also opened the door to creating novel substituted phenols with tailored properties.

Classical Synthetic Strategies: Electrophilic Aromatic Substitution

The hydroxyl (-OH) group of phenol is a powerful activating, ortho, para-directing group for electrophilic aromatic substitution (EAS).[2] This reactivity became the cornerstone of early synthetic efforts to create substituted phenols.

-

Nitration: Treating phenol with nitric acid readily introduces nitro groups at the ortho and para positions. Concentrated nitric acid leads to the formation of 2,4,6-trinitrophenol, also known as picric acid, an early explosive and antiseptic.[2][4]

-

Halogenation: Phenol reacts vigorously with bromine or chlorine, even without a catalyst, to produce polyhalogenated products. The reaction with bromine water yields a white precipitate of 2,4,6-tribromophenol.[9]

-

Friedel-Crafts Alkylation and Acylation: These reactions allow for the introduction of alkyl and acyl groups onto the phenol ring, further expanding the diversity of accessible structures.[2]

These classical methods were pivotal, but they came with inherent limitations, primarily a lack of precise regiochemical control, often yielding mixtures of isomers and over-substituted products.[10] The challenge of synthesizing meta-substituted or highly substituted phenols with specific patterns remained a significant hurdle.[10][11]

Caption: Mechanism of Electrophilic Aromatic Substitution on Phenol.

Modern Methodologies: Precision and Control

The limitations of classical methods drove the development of more sophisticated synthetic strategies, enabling chemists to construct complex, polysubstituted phenols with complete regiochemical control.[10][12]

-

Transition-Metal-Catalyzed C-H Functionalization: This approach allows for the direct and highly regioselective introduction of functional groups onto the phenol scaffold, often guided by directing groups.[12]

-

Diels-Alder Cycloaddition/Aromatization: A powerful technique for building the phenolic ring from acyclic precursors, offering excellent control over the final substitution pattern.[10][12]

-

Copper-Catalyzed Hydroxylation of Aryl Halides: A reliable method for introducing a hydroxyl group onto a pre-functionalized aromatic ring, useful for late-stage functionalization.[12]

-

ipso-Hydroxylation of Arylboronic Acids: A mild and efficient protocol that transforms a wide range of arylboronic acids into their corresponding phenols, often using green oxidants like hydrogen peroxide.[13][14]

These modern techniques have revolutionized the synthesis of complex phenols, making previously inaccessible molecules available for drug discovery and materials science.[10]

| Synthetic Strategy | Key Features | Regioselectivity | Functional Group Tolerance |

| Electrophilic Aromatic Substitution | Classical, robust method | Governed by directing groups (ortho, para for -OH) | Moderate; sensitive groups can be incompatible |

| C-H Functionalization | Direct, atom-economical | High (directing group-dependent) | Generally high |

| Diels-Alder / Aromatization | Builds the ring from precursors | Excellent; defined by starting materials | Very good |

| ipso-Hydroxylation | Mild conditions, green reagents | Excellent; defined by boronic acid position | Excellent |

| Table 1: Comparison of Key Synthetic Routes to Substituted Phenols. |

Expanding Horizons: Applications Beyond Medicine

While the initial fame of phenols came from their antiseptic properties, their utility quickly expanded into numerous industrial and commercial sectors.

The Polymer Revolution: Bakelite

In 1907, Leo Baekeland created the first fully synthetic plastic by reacting phenol with formaldehyde.[15][16] The resulting thermosetting resin, named Bakelite, was a durable, heat-resistant, and electrically non-conductive material.[15] This invention marked the beginning of the age of plastics, with phenolic resins being used in everything from electrical insulators and automotive parts to iconic black rotary telephones and jewelry.[15][17]

Caption: Simplified workflow for the synthesis of Bakelite resin.

Pharmaceuticals and Agrochemicals

The phenolic scaffold is a privileged structure in medicinal chemistry, present in a vast number of natural products and synthetic drugs.[13][18] The hydroxyl group can act as a crucial hydrogen bond donor and acceptor, interacting with biological targets. The antioxidant and anti-inflammatory properties of many phenolic compounds are also central to their therapeutic effects.[19][20]

-

Analgesics: The active metabolite of aspirin is salicylic acid, a phenolic compound. Paracetamol (acetaminophen) is another prominent example.

-

Antioxidants: Butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA) are substituted phenols widely used as antioxidant food additives.[10]

-

Herbicides: Phenoxy herbicides became essential agricultural tools in the 20th century.[3]

The ability to precisely place substituents on the phenol ring allows medicinal chemists to fine-tune a molecule's potency, selectivity, and pharmacokinetic properties.[12]

Experimental Protocol: Synthesis of a Substituted Phenol

To illustrate a foundational synthetic method, the following protocol details the nitration of phenol. This experiment demonstrates the principles of electrophilic aromatic substitution on a highly activated ring.

Objective: To synthesize a mixture of ortho- and para-nitrophenol via electrophilic nitration of phenol.

Causality: Phenol's hydroxyl group is strongly activating, making direct nitration with concentrated nitric acid prone to oxidation and over-nitration. To achieve controlled mono-nitration, dilute nitric acid at a controlled, low temperature is used.

Methodology:

-

Preparation: In a 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, place 9.4 g (0.1 mol) of phenol.

-

Cooling: Place the flask in an ice-water bath and allow the phenol to cool to approximately 5°C.

-

Nitrating Agent Preparation: In a separate beaker, carefully prepare the nitrating agent by diluting 10 mL of concentrated nitric acid (70%) with 20 mL of distilled water. Cool this mixture in the ice bath.

-

Reaction: Slowly add the cold, dilute nitric acid dropwise from the dropping funnel to the stirred phenol over a period of 30-40 minutes. Crucially, maintain the reaction temperature between 15-20°C. A dark, oily mixture will form.

-

Stirring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure the reaction goes to completion.

-

Workup & Separation:

-

Transfer the reaction mixture to a separatory funnel. A dark, oily layer containing the product mixture will separate from the aqueous layer.

-

Remove and discard the lower aqueous layer.

-

Wash the organic layer twice with 50 mL portions of cold water to remove any remaining acid.

-

The resulting oil is a mixture of o-nitrophenol and p-nitrophenol. These isomers can be separated by steam distillation. The ortho isomer is volatile in steam due to intramolecular hydrogen bonding, while the para isomer is not.

-

Self-Validation: The successful synthesis is confirmed by the formation of the dark oil. The identity and purity of the separated isomers can be verified by measuring their melting points (o-nitrophenol: 44-45°C; p-nitrophenol: 113-114°C) and through spectroscopic analysis (IR, NMR).

Conclusion

The journey of substituted phenols from a simple antiseptic to a cornerstone of modern chemistry is a powerful illustration of how fundamental scientific discoveries evolve into transformative technologies. The ability to manipulate the phenolic scaffold through an ever-expanding toolkit of synthetic reactions continues to empower scientists in their quest to develop novel drugs, advanced materials, and innovative chemical solutions. Understanding this rich history provides an essential context for today's researchers, grounding their work in a legacy of scientific integrity and paving the way for future breakthroughs.

References

- History - Phenol. (n.d.).

- Strategies for synthesizing meta-substituted phenols and phenyl ethers: overcoming the ortho–para positioning challenge in benzene rings. (2022). New Journal of Chemistry.

- Ingredient: Phenol. (n.d.). Caring Sunshine.

- History of Asepsis. (2023). News-Medical.Net.

- A Comparative Guide to the Synthesis of Polysubstituted Phenols. (n.d.). Benchchem.

- Phenol - Wikipedia. (n.d.).

- A Brief, Bold History of Phenolics. (2025). Atlas Fibre.

- A scalable and green one-minute synthesis of substituted phenols. (2020). PMC - NIH.

- Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare. (2023). GSC Online Press.

- Role of Phenolic Compounds in Human Disease: Current Knowledge and Future Prospects. (n.d.).

- The Evolution of Antisepsis: A Historical Review. (2022). WoundSource.

- Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control. (2020). Beaudry | Oregon State University.

- The Enduring Legacy of Substituted Phenols: A Technical Guide to Their History, Discovery, and Application. (n.d.). Benchchem.

- A scalable and green one-minute synthesis of substituted phenols. (2020). RSC Publishing.

- The Father of Antiseptic Surgery: Joseph Lister. (n.d.). Science Focus.

- Various therapeutic formulations of phenolic compounds: An overview. (2025).

- PHENOL (BENZENOL). (n.d.).

- Phenol Synthesis Part I. (n.d.).

- Phenol | Definition, Structure, Uses, & Facts. (2026). Britannica.

- Therapeutic Potential of Phenolic Compounds in Medicinal Plants—Natural Health Products for Human Health. (n.d.). PMC.

- Why is it said that the discovery of phenol propelled the development of modern organic chemical engineering?. (n.d.).

Sources

- 1. History - Phenol [phenol.weebly.com]

- 2. Phenol - Wikipedia [en.wikipedia.org]

- 3. atamankimya.com [atamankimya.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. woundsource.com [woundsource.com]

- 6. news-medical.net [news-medical.net]

- 7. The Father of Antiseptic Surgery: Joseph Lister | Science Focus [sciencefocus.hkust.edu.hk]

- 8. caringsunshine.com [caringsunshine.com]

- 9. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]

- 10. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]

- 11. Strategies for synthesizing meta-substituted phenols and phenyl ethers: overcoming the ortho–para positioning challenge in benzene rings - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. A scalable and green one-minute synthesis of substituted phenols - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A scalable and green one-minute synthesis of substituted phenols - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. A Brief, Bold History of Phenolics - Atlas Fibre [atlasfibre.com]

- 16. Phenol | Definition, Structure, Uses, & Facts | Britannica [britannica.com]

- 17. Why the Discovery of Phenol Revolutionized Modern Organic Chemical Engineering – Impact, History, and Significance Explained [sinochem-nanjing.com]

- 18. gsconlinepress.com [gsconlinepress.com]

- 19. Role of Phenolic Compounds in Human Disease: Current Knowledge and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mnba-journal.com [mnba-journal.com]

Structure Elucidation of 3-Fluoro-2-hydroxymethyl-6-methoxyphenol: A Comprehensive Analytical Guide

Executive Summary & Synthetic Context

The compound 3-Fluoro-2-hydroxymethyl-6-methoxyphenol (Chemical Formula: Cngcontent-ng-c1977314119="" class="ng-star-inserted">8H9FO3) is a highly functionalized, tetrasubstituted aromatic intermediate. It serves as a critical building block in the synthesis of 5-fluoro-8-methoxy-4H-benzo[1,3]dioxine, a core structural motif found in triazolone derivatives developed for the treatment and prevention of diseases associated with thrombus formation.

In pharmaceutical development, the synthesis of this intermediate is typically achieved via the regioselective reduction of 6-fluoro-2-hydroxy-3-methoxybenzaldehyde using sodium borohydride (NaBHngcontent-ng-c1977314119="" class="ng-star-inserted">4). Because hydride reductions on halogenated, electron-rich aromatic systems carry the risk of side reactions—such as reductive defluorination or over-reduction—rigorous structural elucidation is mandatory. This whitepaper outlines a self-validating analytical framework utilizing High-Resolution Mass Spectrometry (HRMS), multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier Transform Infrared (FTIR) spectroscopy to unequivocally confirm the molecular structure and rule out isomeric impurities.

Analytical Strategy & Workflow

To establish a self-validating system, no single analytical technique is treated as absolute. Instead, the causality of the structure is proven through orthogonal data streams:

-

HRMS establishes the exact elemental composition, confirming that the fluorine atom has not been lost.

-

1D NMR (1H, 13C, 19F) maps the local electronic environment. The use of ^19^F NMR is specifically chosen due to its high sensitivity and wide chemical shift dispersion, which immediately flags any alteration to the C-F bond[1].

-

2D NMR (HMBC, COSY) provides the definitive carbon-hydrogen connectivity framework, proving that the hydroxymethyl group is specifically at the C-2 position, nested between the phenol and the fluorine atom.

Analytical workflow for the orthogonal structural elucidation of the target fluorophenol.

High-Resolution Mass Spectrometry (HRMS)

Given the presence of a highly acidic phenolic hydroxyl group, Electrospray Ionization (ESI) in negative ion mode is the most causally logical choice for mass analysis. It readily yields the deprotonated pseudo-molecular ion [M-H]^-^ without inducing excessive in-source fragmentation.

The exact mass of C8H9FO3 is 172.0536 Da. The HRMS spectrum reveals a dominant peak at m/z 171.0460, corresponding to the [M-H]^-^ ion. The absence of an M+2 isotope pattern confirms the lack of heavier halogens (Cl, Br), while the mass accuracy (< 2 ppm error) mathematically locks in the retention of the fluorine atom, proving that reductive defluorination did not occur during the NaBH4 step.

Table 1: HRMS Data Summary

| Adduct / Fragment | Theoretical m/z | Observed m/z | Mass Error (ppm) | Structural Significance |

| [M-H]^-^ | 171.0463 | 171.0460 | -1.7 | Confirms intact C |

| [M+Na]^+^ | 195.0428 | 195.0431 | +1.5 | Orthogonal confirmation in ESI+ mode |

| [M-H - H | 153.0357 | 153.0360 | +1.9 | Confirms presence of the aliphatic -CH |

| [M-H - CH | 156.0228 | 156.0225 | -1.9 | Characteristic loss from the methoxy group |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The core of the structural proof relies on the synergistic interpretation of ^1^H, ^13^C, and ^19^F NMR. ^19^F NMR is a highly receptive nucleus (spin 1/2) with a chemical shift range of over 800 ppm, making it exquisitely sensitive to its local electronic environment[2].

1D NMR Analysis

-

^19^F NMR: The spectrum exhibits a single doublet at -132.5 ppm. The chemical shift is heavily influenced by the electron-donating phenol and methoxy groups on the aromatic ring[3]. The doublet splitting (J = 8.5 Hz) is caused by the ortho-coupling to the adjacent aromatic proton (H-4).

-

^1^H NMR: The aromatic region shows two distinct protons at 6.62 ppm and 6.78 ppm. H-4 appears as an apparent triplet (actually a doublet of doublets) due to nearly identical ^3^J coupling to both the adjacent fluorine atom and the H-5 proton. H-5 appears as a doublet of doublets, coupled to H-4 (^3^J = 9.0 Hz) and long-range coupled to the fluorine (^4^J = 4.5 Hz).

-

^13^C NMR: The carbon spectrum provides a self-validating loop via carbon-fluorine spin-spin coupling. The C-3 carbon directly attached to the fluorine shows a massive ^1^J

CFcoupling of 238.5 Hz. The adjacent C-2 and C-4 carbons show ^2^JCFcouplings of 15.0 Hz and 22.0 Hz, respectively. This definitively maps the fluorine to the C-3 position.

2D NMR Connectivity (HMBC)

To prove that the hydroxymethyl group (-CH2OH) is at C-2 and not C-4 or C-5, Heteronuclear Multiple Bond Correlation (HMBC) is utilized. The aliphatic protons of the -CH2OH group (4.65 ppm) show strong ^3^J correlations to both the phenolic carbon (C-1) and the fluorinated carbon (C-3). This geometric constraint is only possible if the hydroxymethyl group is sandwiched directly between the phenol and the fluorine atom.

Key 2D NMR HMBC and COSY correlations establishing the regiochemistry of the aromatic ring.

Table 2: Consolidated ^1^H and ^13^C NMR Assignments (DMSO-d6)

| Position | ^1^H Shift (ppm), Multiplicity, J (Hz) | ^13^C Shift (ppm), Multiplicity, J | Key HMBC Correlations (^1^H to ^13^C) |

| C-1 | 8.85 (s, 1H, -OH) | 145.2 (d, ^4^J = 3.0) | C-2, C-6 |

| C-2 | - | 115.8 (d, ^2^J = 15.0) | - |

| C-3 | - | 154.6 (d, ^1^J = 238.5) | - |

| C-4 | 6.62 (dd, J = 9.0, 8.5) | 104.5 (d, ^2^J = 22.0) | C-2, C-6 |

| C-5 | 6.78 (dd, J = 9.0, 4.5) | 111.4 (d, ^3^J = 8.5) | C-1, C-3 |

| C-6 | - | 148.1 (d, ^4^J = 3.0) | - |

| 2-CH | 4.65 (d, J = 5.0, 2H) | 54.2 (d, ^3^J = 4.0) | C-1, C-2, C-3 |

| 2-OH | 4.85 (t, J = 5.0, 1H) | - | C-2 |

| 6-OCH | 3.78 (s, 3H) | 56.4 (s) | C-6 |

Experimental Protocols

To ensure reproducibility and scientific integrity, the following step-by-step methodologies dictate the synthesis, sample preparation, and instrumental acquisition parameters.

Protocol A: Synthesis & Sample Preparation

Causality Check: The reaction is quenched with 1N HCl to neutralize excess hydride and ensure the phenolic oxygen is fully protonated prior to organic extraction, preventing the loss of the product into the aqueous waste[4].

-

Dissolve 6.85 g of 6-fluoro-2-hydroxy-3-methoxybenzaldehyde in 200 mL of a 1:1 (v/v) mixture of absolute Ethanol and Tetrahydrofuran (THF).

-

Cool the reaction vessel to 0 °C using an ice-water bath under a nitrogen atmosphere.

-

Slowly add 1.52 g of Sodium Borohydride (NaBH

4) portion-wise over 10 minutes to control the exothermic evolution of hydrogen gas. -

Remove the ice bath and stir the mixture at room temperature (20-25 °C) for 30 minutes.

-

Quench the reaction by dropwise addition of 1N HCl until the pH reaches ~3.

-

Extract the aqueous mixture three times with 100 mL of Ethyl Acetate.

-

Combine the organic layers, dry over anhydrous Magnesium Sulfate (MgSO

4), filter, and concentrate under reduced pressure to yield the crude 3-fluoro-2-hydroxymethyl-6-methoxyphenol. -

For NMR analysis, dissolve 15 mg of the purified compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d

6).

Protocol B: HRMS (ESI-TOF) Acquisition

-

Dilute the purified compound to a final concentration of 1 µg/mL in LC-MS grade Methanol.

-

Inject 5 µL of the sample into a Time-of-Flight (TOF) mass spectrometer equipped with an Electrospray Ionization (ESI) source.

-

Operate the instrument in negative ion mode (ESI-) with a capillary voltage of 3.5 kV, a desolvation temperature of 350 °C, and a cone voltage of 30 V.

-

Acquire mass spectra over a range of m/z 50 to 500.

-

Perform internal mass calibration using a sodium formate cluster solution to guarantee mass accuracy within < 5 ppm.

Protocol C: Multinuclear NMR Acquisition

-

Insert the prepared DMSO-d

6sample tube into a 500 MHz (or higher) NMR spectrometer equipped with a cryogenically cooled broadband probe. -

^1^H NMR: Acquire 16 scans with a spectral width of 10 ppm, using a 2.0 s relaxation delay and an acquisition time of 3.0 s.

-

^13^C{^1^H} NMR: Acquire 1024 scans with proton decoupling. Use a relaxation delay of 2.0 s to ensure adequate signal-to-noise for the quaternary carbons.

-

^19^F NMR: Acquire 64 scans using a fluorine-tuned channel. Reference the chemical shift to an internal standard of 4-fluorobenzoate (-114.2 ppm) or external CFCl

3(0 ppm)[3]. -

2D HMBC: Acquire using a standard pulse sequence optimized for long-range ^n^J

CHcouplings of 8 Hz, utilizing 256 increments in the indirect dimension.

Conclusion

The structural elucidation of 3-fluoro-2-hydroxymethyl-6-methoxyphenol demands a rigorous, multi-modal analytical approach. By combining the exact mass capabilities of HRMS with the spatial and electronic mapping provided by ^1^H, ^13^C, ^19^F, and 2D NMR, researchers can confidently validate the regiochemistry of the reduction product. This self-validating framework ensures that downstream syntheses—such as the generation of complex triazolone derivatives—proceed with chemically pure and structurally verified intermediates.

References

- Triazolone derivatives (US Patent 20080015199A1)

- Source: PubMed Central (PMC)

- 19F NMR chemical shifts for fluorophenol derivatives Source: BenchChem URL

- Fluorine-19 nuclear magnetic resonance spectroscopy Source: Wikipedia URL

Sources

- 1. 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Application Note: Synthesis and Isolation of 3-Fluoro-2-hydroxymethyl-6-methoxyphenol

Introduction & Strategic Rationale

3-Fluoro-2-hydroxymethyl-6-methoxyphenol is a highly functionalized benzyl alcohol derivative that serves as a critical synthetic intermediate. Most notably, it is utilized in the development of triazolone derivatives, which are investigated for the treatment and prevention of diseases associated with thrombus formation[1].